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Compound of Interest

Compound Name:
N-Methylindan-2-amine

hydrochloride

Cat. No.: B173241 Get Quote

Executive Summary
N-Methylindan-2-amine hydrochloride is a synthetic compound belonging to the 2-

aminoindan class of molecules, which are rigid analogs of phenethylamines. It is primarily

investigated for its effects on the central nervous system, where it demonstrates activity as a

selective norepinephrine transporter (NET) inhibitor and releasing agent. This technical guide

provides a comprehensive overview of its fundamental chemical and physical properties,

detailed experimental protocols for its synthesis and analysis, and a summary of its known

pharmacological mechanism of action. The information is intended to serve as a core resource

for professionals engaged in neuroscience research and the development of novel therapeutics

targeting noradrenergic pathways.

Core Physicochemical Properties
The fundamental properties of N-Methylindan-2-amine hydrochloride are summarized below.

This data is critical for handling, formulation, and experimental design.
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Property Value Citations

CAS Number 10408-85-2 [1]

Molecular Formula C₁₀H₁₄ClN [1]

Molecular Weight 183.68 g/mol [1]

Appearance
White to off-white crystalline

solid/powder

Melting Point 230-233 °C

Solubility Water, Alcohols: Soluble

DMF: 25 mg/mL

DMSO: 20 mg/mL

PBS (pH 7.2): 10 mg/mL

Ethanol: 3 mg/mL

Methanol: 1 mg/mL

Ether: Slightly soluble

Storage Conditions

Store at room temperature or

2-8°C in a dry, sealed

container away from oxidizing

agents.

IUPAC Name
N-methyl-2,3-dihydro-1H-

inden-2-amine hydrochloride

Synonyms

N-methyl-2-AI HCl, NM-2-AI,

2,3-Dihydro-N-methyl-1H-

inden-2-amine hydrochloride

Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-Methylindan-2-amine
hydrochloride are provided below.
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Synthesis via Reductive Amination
This protocol describes the synthesis of N-Methylindan-2-amine from 2-aminoindan, followed

by conversion to its hydrochloride salt. Reductive amination is a standard and efficient method

for N-methylation of primary amines.[2][3]

Reaction Scheme: 2-Aminoindan + Formaldehyde --(NaBH₃CN)--> N-Methylindan-2-amine --

(HCl)--> N-Methylindan-2-amine HCl

Materials:

2-Aminoindan

Formaldehyde (37% solution in water)

Sodium cyanoborohydride (NaBH₃CN)

Methanol (anhydrous)

Dichloromethane (DCM)

Hydrochloric acid (concentrated or as a solution in diethyl ether)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Imine Formation: In a round-bottom flask, dissolve 2-aminoindan (1.0 eq) in anhydrous

methanol. Add formaldehyde solution (1.2 eq) dropwise while stirring at room temperature.

Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium

cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
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Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under

reduced pressure to remove the methanol. Add dichloromethane to extract the organic

components.

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution,

water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to yield crude N-Methylindan-2-amine as a free base. The crude product

can be further purified by column chromatography if necessary.

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like

diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., a 2M

solution in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of

the solution.

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry

under vacuum to yield N-Methylindan-2-amine hydrochloride as a crystalline solid.

Structural and Purity Analysis
NMR is used to confirm the chemical structure of the synthesized compound.

Sample Preparation:

Dissolve 5-10 mg of the final hydrochloride salt in a suitable deuterated solvent, such as

Deuterium Oxide (D₂O) or Methanol-d₄.

Add a small amount of an internal standard like Tetramethylsilane (TMS) or a suitable

reference for aqueous solvents.

Transfer the solution to a 5 mm NMR tube.[4]

Expected ¹H NMR Signals:
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Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four

protons on the benzene ring.

Aliphatic Protons: A multiplet for the methine proton (CH-N) and complex multiplets for the

four benzylic protons (CH₂).

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached

to the nitrogen (~2.5-3.0 ppm). The exact chemical shift will be influenced by the solvent and

protonation state.

HPLC is used to determine the purity of the final compound. A reverse-phase method is

typically suitable for this class of molecules.[5][6]

Instrumentation & Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing an additive like

0.1% Trifluoroacetic Acid (TFA) or Formic Acid for MS compatibility.[5]

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of ~254 nm or ~262 nm.[7]

Injection Volume: 10 µL.

Procedure:

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1

mg/mL).

Equilibrate the column with the initial mobile phase conditions until a stable baseline is

achieved.

Inject the sample and run the gradient elution.
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Purity is determined by integrating the peak area of the main component relative to the total

peak area in the chromatogram.

Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes and mechanisms associated with N-
Methylindan-2-amine hydrochloride.
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Caption: Workflow for the synthesis of N-Methylindan-2-amine HCl.
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Caption: General workflow for analytical characterization.
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Caption: Proposed mechanism of action at the noradrenergic synapse.
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N-Methylindan-2-amine hydrochloride is an N-alkylated analog of phenethylamine,

structurally constrained by the indan ring system.[8] Its primary pharmacological activity stems

from its interaction with monoamine transporters.[9] Specifically, studies have identified N-

methyl-2-aminoindane as a selective norepinephrine transporter (NET) inhibitor and a

norepinephrine releaser. This dual action leads to an increased concentration of norepinephrine

in the synaptic cleft, thereby enhancing noradrenergic signaling.

The parent compound, 2-aminoindan (2-AI), is a potent substrate for both the norepinephrine

transporter (NET) and the dopamine transporter (DAT).[9] The addition of the N-methyl group

appears to shift this selectivity. Research by Cannon et al. demonstrated that N-alkylated 2-

aminoindan derivatives could produce analgesic effects in mice (measured by increased hot-

plate reaction time) without inducing the dopaminergic effects typically associated with

psychostimulants.[8][10] This suggests a primary action on central noradrenergic pathways,

distinct from dopaminergic stimulation.[8]

Biological Effects in Preclinical Models
Noradrenergic Activity: The compound is used in research to study central noradrenergic

mechanisms due to its selective action on NET.[8]

Analgesic Effects: In mouse models, it has been shown to increase hot-plate reaction time,

an indicator of analgesic or antinociceptive effects. This effect was not blocked by the opioid

antagonist naloxone, indicating a non-opioid mechanism of action.[10]

Lack of Dopaminergic Stimulation: Unlike many phenethylamine-based stimulants, it does

not appear to elicit significant dopaminergic effects, which may reduce its potential for abuse

compared to compounds that strongly affect the dopamine system.[8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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